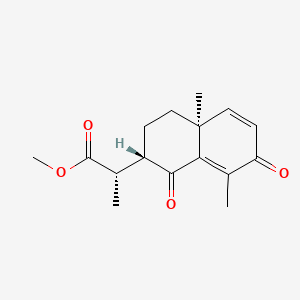
Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate is a complex organic compound with a unique structure. It is characterized by the presence of two fused six-membered rings, which include an epoxidized ring and a perfect chair conformation ring. This compound is synthesized from ilicic acid, which is isolated from the chloroform extract of the aerial part of Inula viscose (L) Aiton .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate involves several steps. One of the key steps includes the reaction of 2-(4a,8-dimethyl-2,3,4,4a,5,6-hexahydro-naphthalene-2-yl)-acrylic acid methyl ester with chromic anhydride (CrO3) in acetone at 0°C. The reaction mixture is stirred for 1 hour, treated with cold water, and extracted multiple times .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques such as esterification, oxidation, and purification through crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromic anhydride.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, particularly at the methyl ester group.
Common Reagents and Conditions
Common reagents used in these reactions include chromic anhydride for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like acetone or water .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with chromic anhydride yields a more oxidized form of the compound, while reduction can lead to the formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors in biological systems. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate can be compared with similar compounds such as:
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound has a similar naphthalene core but differs in its functional groups.
Methyl 2-(1a,4a-dimethyl-2,8-dioxo-2,3,4,4a,5,6,7,8-octa-hydro-1aH-1-oxacyclo-propa[d]naphthalen-7-yl)acrylate: This compound is structurally similar but has different substituents and functional groups.
Propiedades
Fórmula molecular |
C16H20O4 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
methyl (2S)-2-[(2S,4aS)-4a,8-dimethyl-1,7-dioxo-3,4-dihydro-2H-naphthalen-2-yl]propanoate |
InChI |
InChI=1S/C16H20O4/c1-9(15(19)20-4)11-5-7-16(3)8-6-12(17)10(2)13(16)14(11)18/h6,8-9,11H,5,7H2,1-4H3/t9-,11-,16-/m0/s1 |
Clave InChI |
QFZLEIZVKWMNFT-QEKSWQHZSA-N |
SMILES isomérico |
CC1=C2C(=O)[C@@H](CC[C@]2(C=CC1=O)C)[C@H](C)C(=O)OC |
SMILES canónico |
CC1=C2C(=O)C(CCC2(C=CC1=O)C)C(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


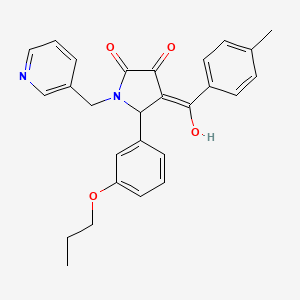
![(2'S,3R,7a'S)-5-bromo-N-(2,5-dimethoxyphenyl)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13374905.png)
![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B13374913.png)
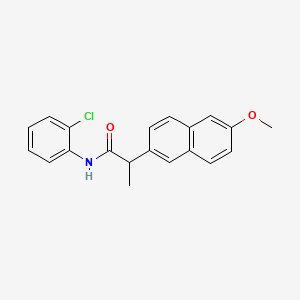
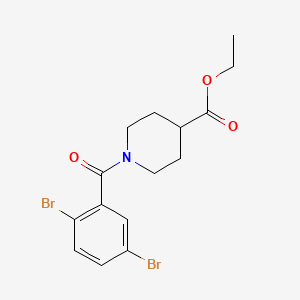
![5-(4-Tert-butylbenzylidene)-3-[(dimethylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13374927.png)
![Methyl 10-bromo-12-cyano-1-[(methylsulfonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B13374931.png)
![2-methylpropyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13374934.png)
![Methyl 1-benzyl-6'-oxo-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate](/img/structure/B13374939.png)

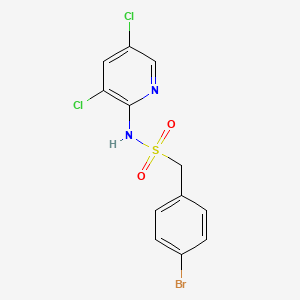
![1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374955.png)
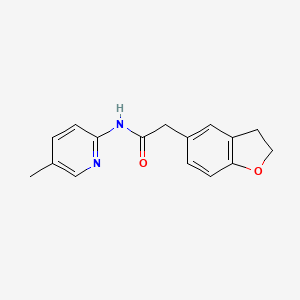
![5-[4-(allyloxy)phenyl]-4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374961.png)
